
Ginsenoside Rd
Descripción general
Descripción
Ginsenosido Rd es un compuesto bioactivo que pertenece al tipo de ginsenosidos protopanaxadiol, que son los principales constituyentes del Panax ginseng. Este compuesto ha ganado una atención significativa debido a sus diversas y poderosas actividades farmacológicas, que incluyen efectos anticancerígenos, antidiabéticos, antiinflamatorios, neuroprotectores y cardioprotectores .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El ginsenosido Rd se puede sintetizar a través de métodos de transformación enzimática. La hidrólisis específica de los glicogrupos de la cadena lateral de los ginsenosidos por glucosidasas de cultivos microbianos y la extracción vegetal es un enfoque común. Se utilizan enzimas como la β-glucosidasa, la β-xilósidasa, la α-l-arabinofuranosidasa y la α-l-ramnósidasa para este propósito .
Métodos de Producción Industrial: La producción industrial de ginsenosido Rd implica procesos de biotransformación utilizando microorganismos y sus sistemas enzimáticos. En condiciones aeróbicas, la biotransformación de hongos proporciona un método eficiente y económico que se puede escalar fácilmente. Las enzimas recombinantes de Escherichia coli, especialmente las enzimas hipertermofílicas recombinantes, han mostrado una conversión eficiente en las industrias biomédicas o farmacéuticas .
Análisis De Reacciones Químicas
Table 1: Enzymatic Conversion to Ginsenoside Rd
Enzyme Source | Substrate | Reaction | Optimal Conditions | Yield |
---|---|---|---|---|
β-glucosidase (Thermotoga thermarum) | Rb1 | Rb1 → Rd via C-20 β-(1→6) cleavage | pH 4.8, 90°C | 95% |
α-L-arabinofuranosidase (Bacillus subtilis) | Rc | Rc → Rd via C-20 arabinose removal | pH 5.0, 40°C | 90% |
Pectinase | Rb1 | Rb1 → Rd via glycosidase activity | pH 6.0, 52.5°C | 83.14% |
-
The β-glucosidase from Thermotoga thermarum selectively cleaves the outer glucose at C-20 of Rb1, preserving the inner glucose and olefin chain .
-
Microbial systems like Paecilomyces bainier and Aspergillus niger achieve >85% conversion of Rb1 to Rd under mild conditions (pH 5.0–7.0, 30–37°C) .
Table 2: Hypothetical Thermal Products of this compound
Reaction Type | Product | Structural Change |
---|---|---|
Dehydration | Rk3/Rh4 | Double bond shift to C-20/22 |
Hydrolysis | PPD | Complete deglycosylation |
Microbial Biotransformation
Fungal and bacterial systems catalyze hydroxylation, cyclization, and hydrogenation of Rd’s olefin chain:
-
Hydroxylation : Irpex lacteus introduces hydroxyl groups at C-22 and C-23, generating epimers (e.g., compounds 1 and 2 ) .
-
Cyclization : Double bond transfer from C-24(25) to C-25(26) forms cyclopropane structures, as seen in rare ginsenosides .
Key Observations:
-
Biotransformation products accumulate gradually, with Rd’s hydroxylation at C-23 showing no stereoselectivity .
-
These pathways are distinct from conventional deglycosylation, enabling access to novel ginsenosides under mild conditions .
Downstream Metabolites
This compound serves as an intermediate for pharmacologically active derivatives:
-
Conversion to Compound K (CK) : Gut microbiota (e.g., Lactobacillus brevis) hydrolyzes Rd’s C-3 glucose via β-glucosidase, yielding CK .
-
Formation of Rg3 : Enzymatic cleavage of Rd’s C-20 glucose produces 20(S)-Rg3, a potential antitumor agent .
Stability and Reactivity
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Ginsenoside Rd has been extensively studied for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
- Alzheimer's Disease : Research indicates that this compound enhances learning and memory in APP transgenic mice by regulating the NF-κB pathway, which reduces pro-inflammatory factors and improves cholinergic function by increasing acetylcholine levels . Furthermore, it inhibits tau protein phosphorylation, a hallmark of Alzheimer's pathology, by modulating the activity of protein phosphatase 2A and other related kinases .
- Parkinson's Disease : In models of Parkinson's disease, this compound has been shown to mitigate oxidative stress and apoptosis in neuronal cells. It enhances mitochondrial function and reduces cell death induced by neurotoxic agents like MPP+ by increasing antioxidant enzyme activity .
Table 1: Neuroprotective Mechanisms of this compound
Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.
- Periodontitis : A study demonstrated that this compound effectively inhibits the growth of Porphyromonas gingivalis, a bacterium associated with periodontitis. It also reduces inflammatory responses in periodontal tissues .
- Autoimmune Diseases : In models of Guillain-Barré syndrome, this compound has been shown to attenuate experimental autoimmune neuritis by modulating macrophage activity and reducing inflammatory cytokine production .
Table 2: Anti-Inflammatory Applications of this compound
Condition | Mechanism of Action | Reference |
---|---|---|
Periodontitis | Inhibits P. gingivalis; reduces inflammatory response | |
Autoimmune Diseases | Modulates macrophage activity; decreases cytokine production |
Cardiovascular Health
Emerging research suggests that this compound may have protective effects on cardiovascular health.
- Ischemic Stroke : this compound has been shown to ameliorate ischemic stroke outcomes by reducing neuronal apoptosis and inflammation through calcium channel modulation . Its ability to enhance blood flow and reduce oxidative stress further supports its potential as a therapeutic agent for stroke patients.
Diabetes Management
This compound also shows promise in managing metabolic disorders such as diabetes.
- Type II Diabetes : Studies indicate that this compound can improve insulin sensitivity and reduce hyperglycemia in diabetic models. Its effects on glucose metabolism are linked to the modulation of AMPK signaling pathways .
Table 3: Applications in Diabetes Management
Mecanismo De Acción
El ginsenosido Rd ejerce sus efectos a través de varios objetivos moleculares y vías:
Comparación Con Compuestos Similares
El ginsenosido Rd se compara con otros compuestos similares, como el ginsenosido Rb1, el ginsenosido Rg3 y el ginsenosido Rh2:
Propiedades
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVZILFNVRJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52705-93-8 | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 209 °C | |
Record name | Ginsenoside Rd | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.